molecular formula C21H38O4 B1671893 Glyceryl monolinoleate CAS No. 26545-74-4

Glyceryl monolinoleate

Cat. No.: B1671893
CAS No.: 26545-74-4
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-HZJYTTRNSA-N
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Description

Glyceryl monolinoleate, also known as glyceryl 1-linoleate, is a monoglyceride derived from linoleic acid. It is a lipid molecule that plays a significant role in various biological and industrial applications. This compound is known for its unique properties, including its ability to form bicontinuous cubic phases, which are useful in drug delivery systems and other applications .

Scientific Research Applications

Glyceryl monolinoleate has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a surfactant and emulsifier in various chemical formulations.

    Biology: In biological research, monolinolein is used to study lipid-protein interactions and membrane dynamics.

    Medicine: this compound is a key component in drug delivery systems, particularly in the formulation of cubosomes and other nanocarriers.

    Industry: this compound is used in the food industry as an emulsifier and stabilizer.

Mechanism of Action

Target of Action

Glyceryl monolinoleate is a type of monoglyceride, primarily interacting with lipid-based structures within the body . It is used in lipid-based formulations (LBF) for oral bioavailability enhancement .

Mode of Action

The compound acts as a solubilizer for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and stability . It is also used as an oily vehicle in self-emulsifying lipid formulations (SEDDS and SMEDDS), promoting lymphatic absorption .

Biochemical Pathways

This compound is obtained by partial glycerolysis of vegetable oil, mainly consisting of triglycerides of linoleic acid . It forms a mixture of monoglycerides, diglycerides, and triglycerides . The compound’s interaction with lipid-based structures can influence various biochemical pathways, particularly those involving lipid metabolism and absorption.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by its lipid-based nature. As part of lipid-based formulations, it can enhance the oral bioavailability of poorly water-soluble lipophilic APIs . This is achieved by increasing the solubility of these APIs and promoting their absorption via the lymphatic system .

Result of Action

The primary molecular effect of this compound is the enhancement of solubility and stability of lipophilic APIs . On a cellular level, it can influence the integrity of lipid-based structures and facilitate the absorption of lipophilic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, under strong acidic or basic conditions, it can easily hydrolyze . It is also prone to oxidation . Its liquid form can be flammable and irritating, producing harmful combustion products such as carbon monoxide and carbon dioxide . Care should be taken when handling this compound, especially in the presence of strong oxidizing agents .

Future Directions

Monolinolein has been gaining attention in recent years due to its manifold applications in the fields of drug delivery, emulsion stabilization, and protein crystallization . Future research may focus on further understanding its properties and potential uses, as well as its mechanism of action .

Biochemical Analysis

Biochemical Properties

Glyceryl monolinoleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of triglycerides into monoglycerides and free fatty acids. These interactions are crucial for the digestion and absorption of dietary fats. This compound also interacts with proteins involved in lipid transport, such as apolipoproteins, which facilitate the movement of lipids through the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. In particular, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and energy homeostasis . Additionally, this compound has been found to impact the production of reactive oxygen species (ROS) and the integrity of the cytoskeleton in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. This compound also interacts with enzymes such as lipases, enhancing their activity and facilitating the breakdown of triglycerides. Furthermore, it can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis to form free fatty acids and glycerol over extended periods. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve energy homeostasis. At high doses, this compound can induce toxic effects, including liver damage and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycerolipid and fatty acid metabolism pathways. It is hydrolyzed by lipases to produce linoleic acid and glycerol, which can then enter various metabolic pathways. Linoleic acid can be further metabolized to produce bioactive lipids, such as eicosanoids, which play roles in inflammation and cell signaling. This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins, such as apolipoproteins and fatty acid-binding proteins. These proteins facilitate the movement of this compound through the bloodstream and its uptake by cells. Once inside cells, this compound can be incorporated into cellular membranes or stored in lipid droplets. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transporters .

Subcellular Localization

This compound is primarily localized in cellular membranes and lipid droplets. It can affect the activity and function of membrane-bound proteins and receptors by altering membrane fluidity and permeability. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals. These localizations are crucial for its role in lipid metabolism and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl monolinoleate can be synthesized through the esterification of linoleic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired monoglyceride .

Industrial Production Methods: In industrial settings, monolinolein is produced using a two-step process. First, linoleic acid is isolated from natural sources such as corn oil or palm oil. The isolated linoleic acid is then esterified with glycerol to produce monolinolein. The purity of the final product is enhanced through purification techniques such as urea inclusion complexation .

Chemical Reactions Analysis

Types of Reactions: Glyceryl monolinoleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in the linoleic acid moiety.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of monolinolein can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Substitution reactions involving monolinolein typically occur at the hydroxyl group of the glycerol moiety. .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monolinolein, which have distinct properties and applications .

Comparison with Similar Compounds

Glyceryl monolinoleate is unique among monoglycerides due to its specific fatty acid composition and structural properties. Similar compounds include:

This compound’s ability to form unique mesophases and its specific interactions with biological membranes make it distinct from other monoglycerides .

Properties

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016719
Record name Glycerol 1-monolinolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-28-3, 26545-74-4
Record name 1-Monolinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monolinoleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol 1-monolinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
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Record name GLYCERYL 1-LINOLEATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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